molecular formula C24H31N5O2S B2660147 N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1189961-08-7

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2660147
CAS No.: 1189961-08-7
M. Wt: 453.61
InChI Key: HUKHUVIRWRVHFA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a piperidine-4-carboxamide core, a pyrimidine ring, and a 2,4,6-trimethylphenyl (mesitylene) group, suggests potential for high receptor affinity and selectivity. This molecular architecture is commonly explored in the development of targeted therapies. Based on its structural motifs, which are similar to other investigated compounds, this molecule is a candidate for probing specific biological pathways, such as enzyme inhibition (e.g., kinase targets) or receptor modulation. Its research applications are primarily in early-stage drug discovery, including target validation, high-throughput screening, and structure-activity relationship (SAR) studies to optimize lead compounds for various disease models. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-15-10-16(2)23(17(3)11-15)28-21(30)13-32-22-12-20(25-14-26-22)29-8-6-18(7-9-29)24(31)27-19-4-5-19/h10-12,14,18-19H,4-9,13H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHUVIRWRVHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs involve variations in:

Core heterocycle : Pyrimidine vs. thiazolo-pyrimidine hybrids.

Substituent groups : Cyclopropyl, carbamoyl, and sulfanyl linkages.

Aromatic moieties: Trimethylphenyl vs. phenoxyphenyl or trifluoromethyl groups.

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Bioactivity
Target Compound Pyrimidine N-cyclopropyl, 2,4,6-trimethylphenyl carbamoyl methyl sulfanyl ~478.6* Kinase inhibition
N-cyclopropyl-1-{7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide Thiazolo[4,5-d]pyrimidine Isopropylamino ethyl, cyclopropylamide ~500.6* Anticandidal/protease modulation
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine Trifluoromethyl, phenoxyphenyl ~450.4* Antimicrobial/GPCR targeting

*Calculated based on molecular formulae from .

Pharmacokinetic and Electronic Properties

  • Electronic Effects : The sulfanyl linkage introduces polarizability and hydrogen-bonding capacity, distinguishing it from the oxygen-linked thiazolo-pyrimidine analog .
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, whereas the trifluoromethyl group in the analog may enhance metabolic stability via steric and electronic shielding .

Binding Affinity and Selectivity

  • The trimethylphenyl carbamoyl group in the target compound may improve van der Waals interactions with hydrophobic enzyme pockets compared to the phenoxyphenyl group in the trifluoromethyl analog .

Biological Activity

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and features a unique structural composition that includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety with a sulfanyl substituent. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 453.61 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple chemical reactions designed to construct its intricate structure. Key steps include the formation of the pyrimidine core and the incorporation of functional groups that enhance its pharmacological properties. The reaction conditions are critical for optimizing yield and purity, often requiring precise control over temperature, pressure, and solvent systems.

Biological Activity

This compound has shown promise in various biological assays:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it may possess significant efficacy against certain bacterial strains.
  • Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. It is believed to interact with specific enzymes or receptors within target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds in the cyclopropyl class:

Study ReferenceCompoundBiological ActivityFindings
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCannabinoid receptor activityExhibited favorable pharmacological profiles with significant efficacy in reducing serum lipid parameters
N-(3-fluorophenyl)-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamideAntimicrobial activityDemonstrated notable antimicrobial effects against various bacterial strains

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are not yet fully characterized; however, related compounds have shown acceptable metabolic stability in human liver microsomes. Ongoing research aims to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. For example, pyrimidine-thiol intermediates (as seen in analogous compounds) are prone to oxidation; thus, inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol (DTT) are recommended . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures purity. Monitor intermediates using thin-layer chromatography (TLC) with UV visualization .

Q. How can analytical techniques characterize the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyrimidine C-S bond at ~160 ppm). Compare with spectra of related piperidine-pyrimidine hybrids .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with ±5 ppm accuracy. Example: A structurally similar compound (C21H25ClN6O2) showed an HRMS match at 428.915 Da .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide crystallized in orthorhombic space group Pna2₁ with unit cell parameters a = 13.286 Å, b = 9.1468 Å .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : Thermal studies of similar N-cyclopropyl-piperidine derivatives indicate sensitivity to humidity and light. Store under argon at –20°C in amber vials. Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for most carboxamides) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (e.g., molar ratios, catalysts) systematically. For pyrimidine-thiol coupling, optimize equivalents of carbamoylmethylsulfanyl reagent (1.2–1.5 eq.) to prevent over-substitution .
  • Catalyst Screening : Use Pd/C or CuI for Suzuki-Miyaura coupling in pyrimidine systems. A study on pyrrolo[2,3-d]pyrimidines achieved 38–65% yields with Pd(PPh₃)₄ .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. For example, leucine’s role in zoospore regulation showed threshold-dependent activity .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., viability via MTT). Cross-reference with SAR models to distinguish false positives .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). A piperidine-carboxamide analog showed ΔG = –9.2 kcal/mol for binding to PI3Kδ .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pyrimidine derivatives often exhibit HOMO localization on sulfur atoms .

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